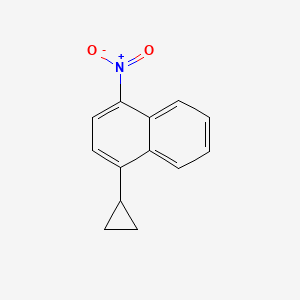
1-Cyclopropyl-4-nitronaphthalene
概要
説明
1-Cyclopropyl-4-nitronaphthalene is an organic compound characterized by a cyclopropyl group attached to the naphthalene ring at the first position and a nitro group at the fourth position. It is a solid with a yellow crystalline appearance and has the molecular formula C13H11NO2. This compound is primarily used as an intermediate in organic synthesis reactions .
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-nitronaphthalene can be synthesized through the nitration of 1-cyclopropylnaphthalene. The nitration process typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, under controlled conditions. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the nitro compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts, such as nickel acetate, can enhance the efficiency of the nitration process .
化学反応の分析
Types of Reactions: 1-Cyclopropyl-4-nitronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas and Pd/C catalyst in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-Cyclopropyl-4-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
1-Cyclopropyl-4-nitronaphthalene has several applications in scientific research:
作用機序
The mechanism of action of 1-cyclopropyl-4-nitronaphthalene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also plays a role in its reactivity and interaction with other molecules .
類似化合物との比較
- 1-Nitronaphthalene
- 2-Nitronaphthalene
- 1-Cyclopropyl-2-nitronaphthalene
Comparison: 1-Cyclopropyl-4-nitronaphthalene is unique due to the presence of both a cyclopropyl group and a nitro group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming unique derivatives. Compared to 1-nitronaphthalene and 2-nitronaphthalene, the cyclopropyl group in this compound provides steric hindrance, influencing its reactivity and interaction with other molecules .
特性
IUPAC Name |
1-cyclopropyl-4-nitronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-14(16)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOXFKFUEGIWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methylene]-5-oxo-3-pyrazolidinylidene]-, methyl ester](/img/structure/B8075719.png)
![L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI)](/img/structure/B8075738.png)
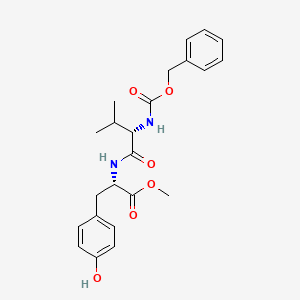
![2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione](/img/structure/B8075755.png)
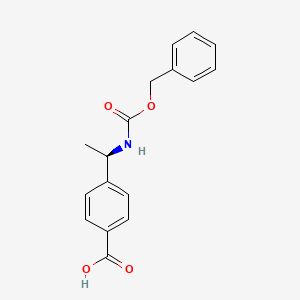
![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B8075765.png)
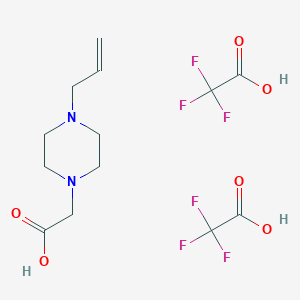
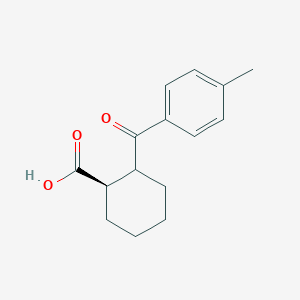
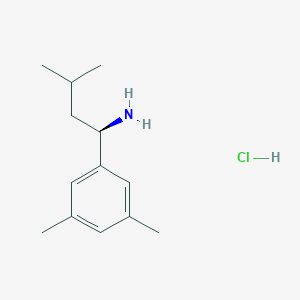
![5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8075797.png)
![Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate](/img/structure/B8075804.png)
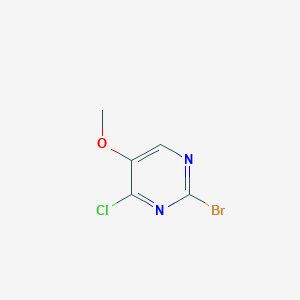
![1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B8075812.png)
